molecular formula C12H10O3 B2377408 5-Methyl-2-phenylfuran-3-carboxylic acid CAS No. 64354-50-3

5-Methyl-2-phenylfuran-3-carboxylic acid

Cat. No. B2377408
CAS RN: 64354-50-3
M. Wt: 202.209
InChI Key: CASZQQKUMVLKBY-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylfuran-3-carboxylic acid, also known as MPFA, is a chemical compound that belongs to the furan family. It is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MPFA is a versatile molecule that can be used as a building block for the synthesis of various bioactive compounds. In

Scientific Research Applications

Structural and Spectral Investigations

Research has been conducted on structurally similar compounds, providing insights into the structural and spectral characteristics of 5-Methyl-2-phenylfuran-3-carboxylic acid analogs. One study focused on the combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, a biologically important class, utilizing techniques like NMR, FT-IR spectroscopy, and X-ray diffraction for characterizing these compounds (Viveka et al., 2016).

Antimycobacterial Potential

Compounds within the class of 5-Phenyl-furan-2-carboxylic acids have shown promise as antimycobacterial agents, potentially interfering with iron homeostasis. A study examined the crystal structure of a fluorinated ester derivative of this class to understand better its structural properties (Mori et al., 2022).

Organic Synthesis

Organic synthesis techniques often involve compounds like 5-Methyl-2-phenylfuran-3-carboxylic acid. Studies have explored the synthesis and reactions of furan-2-carboxaldehydes, demonstrating their use in generating various compounds under different conditions, including microwave-assisted synthesis (Rábarová et al., 2004).

Role in Carbapenem Biosynthesis

Carbapenem antibiotics involve complex biochemical pathways, and research into these pathways can provide insights into how compounds like 5-Methyl-2-phenylfuran-3-carboxylic acid might fit into such processes. A study on the biosynthesis of carbapenem, a beta-lactam antibiotic, highlights the stereochemical assignments and enzyme-mediated transformations in these pathways (Stapon et al., 2003).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 5-Methyl-2-phenylfuran-3-carboxylic acid can be used as markers or components in the analysis of various samples. For instance, a study on the chromatographic determination of compounds in honey utilized furan-3-carboxylic acid derivatives as part of the analytical process (Nozal et al., 2001).

properties

IUPAC Name

5-methyl-2-phenylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASZQQKUMVLKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974684
Record name 5-Methyl-2-phenylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenylfuran-3-carboxylic acid

CAS RN

5926-07-8
Record name 5-Methyl-2-phenylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Saponification of 0.5 g of the ester was accomplished by refluxing 12 hours in 10 ml of 25% aqueous sodium hydroxide and 5 ml of ethanol. Acidification precipitated the crude acid, which was recrystallized from water-ethanol to give 5-methyl-2-phenyl-3-furoic acid, mp 146°-147.5° C.
Name
ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
H Li, H Liu, Y Zhang, N Yang, L Xiong, Z Li… - Chinese Chemical …, 2021 - Elsevier
… Using ethyl 3-oxo-3-phenylpropanoate 3 as starting material, the key intermediate 5-methyl-2-phenylfuran-3-carboxylic acid 6 was prepared via multi-step reactions of carbon anion …
Number of citations: 5 www.sciencedirect.com

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